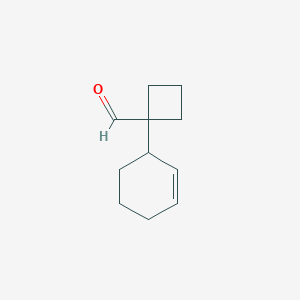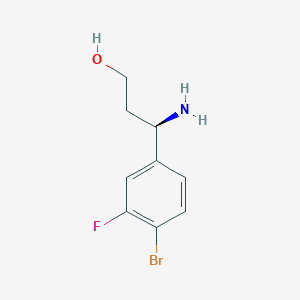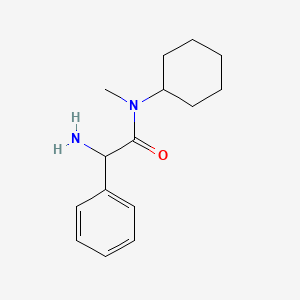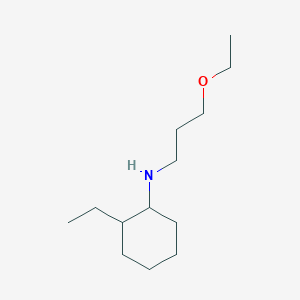
3-amino-N'-hydroxypentanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N’-hydroxypentanimidamide is a chemical compound with the molecular formula C5H13N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N’-hydroxypentanimidamide typically involves the reaction of an amine with an acid chloride or anhydride under controlled conditions. One common method is the use of activated carbodiimides, which facilitate the formation of the amide bond . Another approach involves the use of Grignard reagents or organic lithium reagents to form the desired compound under mild conditions .
Industrial Production Methods
Industrial production of 3-amino-N’-hydroxypentanimidamide may involve continuous flow methods, which allow for the rapid and efficient synthesis of the compound. This method ensures high yields and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-amino-N’-hydroxypentanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-N’-hydroxypentanimidamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-amino-N’-hydroxypentanimidamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of specific enzymes and the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-amino-N’-hydroxypentanimidamide include other amide derivatives and hydroxylated amines, such as:
Uniqueness
What sets 3-amino-N’-hydroxypentanimidamide apart from these similar compounds is its unique combination of an amino group and a hydroxyl group attached to the pentanimidamide backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H13N3O |
|---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
3-amino-N'-hydroxypentanimidamide |
InChI |
InChI=1S/C5H13N3O/c1-2-4(6)3-5(7)8-9/h4,9H,2-3,6H2,1H3,(H2,7,8) |
InChI Key |
DNQNQCLRWRMPES-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C/C(=N/O)/N)N |
Canonical SMILES |
CCC(CC(=NO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)

![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
![1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272912.png)
![5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272919.png)


![2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B15272942.png)
![6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272950.png)


![6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)

